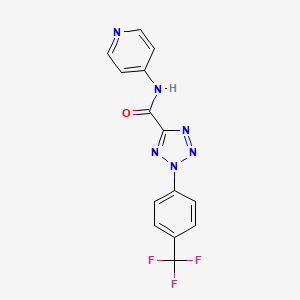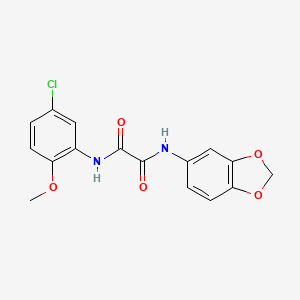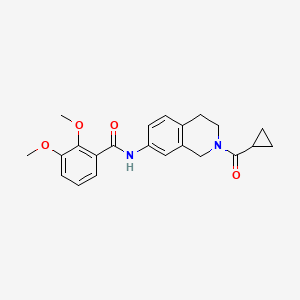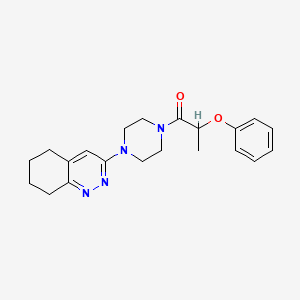
4-环丙基-6,7-二氟-4H-1,4-苯并噻嗪-2-羧酸甲酯 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a benzothiazine core
科学研究应用
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to exhibit diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, can influence the activity of the compound .
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, depending on their functional groups .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic beta cells . Additionally, it may modulate the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of diabetes and neurological disorders.
Cellular Effects
The effects of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by modulating KATP channel activity . In neuronal cells, it affects synaptic transmission by interacting with AMPA receptors . These interactions can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately impacting cell function and health.
Molecular Mechanism
At the molecular level, methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. For example, its interaction with KATP channels involves binding to the sulfonylurea receptor subunit, leading to channel inhibition and altered insulin release . Similarly, its modulation of AMPA receptors involves binding to the receptor subunits, affecting synaptic transmission and neuronal excitability . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved insulin secretion and enhanced synaptic transmission . At high doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and activity. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and safety, highlighting the importance of understanding its metabolism in therapeutic applications.
Transport and Distribution
The transport and distribution of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may be transported into pancreatic beta cells or neuronal cells, where it exerts its effects on KATP channels and AMPA receptors . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane, where it interacts with KATP channels, or to synaptic sites, where it modulates AMPA receptor activity . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzothiazine derivatives
相似化合物的比较
Similar Compounds
Benzothiazine Derivatives: Other benzothiazine derivatives with different substituents, such as 4H-1,4-benzothiazine-2-carboxylate derivatives.
Fluorinated Compounds: Compounds with similar fluorine substitutions, such as difluorobenzene derivatives.
Uniqueness
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its combination of a cyclopropyl group, two fluorine atoms, and a benzothiazine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
IUPAC Name |
methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCRKARPIKBPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
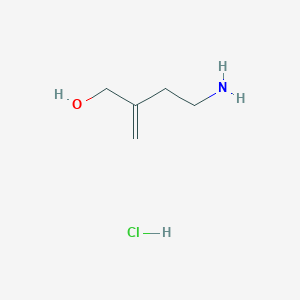
![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)
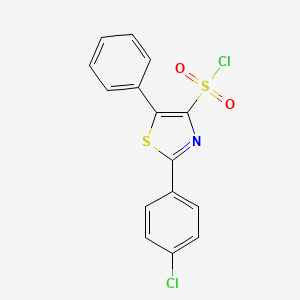
![N'-[4-(dimethylamino)phenyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2504107.png)
![N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
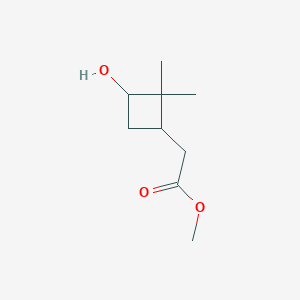
![methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)
